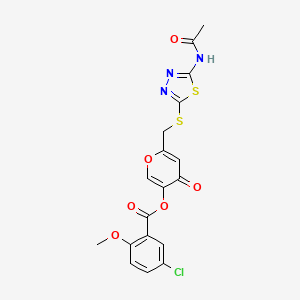

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Description

This compound belongs to a class of heterocyclic derivatives combining a 1,3,4-thiadiazole core with a 4H-pyran-3-yl ester moiety. The structure features a 5-acetamido-substituted thiadiazole linked via a thiomethyl bridge to a 4-oxo-pyran ring, which is further esterified with a 5-chloro-2-methoxybenzoate group. The compound’s bioactivity profile is hypothesized to involve interactions with enzymatic targets, given the prevalence of thiadiazole derivatives in antimicrobial and anticancer research .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O6S2/c1-9(23)20-17-21-22-18(30-17)29-8-11-6-13(24)15(7-27-11)28-16(25)12-5-10(19)3-4-14(12)26-2/h3-7H,8H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTUBBUOPCAXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound notable for its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C17H12ClN3O5S, with a molecular weight of approximately 417.5 g/mol. Its structure comprises several functional groups that enhance its reactivity and biological activity. The presence of the thiadiazole and pyran structures contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiadiazole derivatives followed by acylation reactions. The synthetic pathway may vary based on the targeted biological activity.

Anticancer Activity

Research has indicated that compounds containing thiadiazole and pyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines. In one study, a related thiadiazole derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent anticancer activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiadiazole Derivative | HeLa | 29 |

| Thiadiazole Derivative | MCF-7 | 73 |

| Control (e.g., Doxorubicin) | HeLa | 10 |

| Control (e.g., Doxorubicin) | MCF-7 | 15 |

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. A study highlighted that modifications in the thiadiazole structure can significantly enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative | E. coli | 50 μg/mL |

| Thiadiazole Derivative | S. aureus | 25 μg/mL |

| Control (e.g., Ampicillin) | E. coli | 10 μg/mL |

| Control (e.g., Ampicillin) | S. aureus | 5 μg/mL |

The mechanism through which 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate exerts its effects is not fully elucidated but is believed to involve interference with cellular processes such as DNA replication and protein synthesis. The lipophilicity of these compounds may facilitate their interaction with cellular membranes, enhancing their bioavailability and efficacy.

Case Studies

Several studies have reported on the synthesis and evaluation of related compounds:

- Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their anticancer properties, showing varying degrees of cytotoxicity against different cancer cell lines.

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiadiazole derivatives against common pathogens, establishing a correlation between structural modifications and increased potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its structural analogs from the evidence:

Structural and Functional Insights:

Halogen vs. Methoxy/Nitro Substitutions: The target compound’s 2-methoxy group (electron-donating) contrasts with the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups in analogs . This difference may impact pharmacokinetics, as methoxy groups often improve solubility, while nitro groups enhance electrophilicity and reactivity . Bromine in the 5-bromo-2-chloro analog increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Amide Side Chain Variations: The 2-ethylbutanamido substituent in introduces a branched alkyl chain, likely increasing steric bulk and metabolic stability compared to the acetamido group in the target compound.

Bioactivity Implications :

- While explicit bioactivity data for the target compound are unavailable, analogs like and have been studied for antimicrobial and anticancer properties due to their thiadiazole cores, which inhibit enzymes like carbonic anhydrase or thymidylate synthase .

Limitations in Current Data:

- Physical properties (e.g., solubility, melting points) and detailed bioactivity profiles are absent for most compounds, highlighting the need for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.